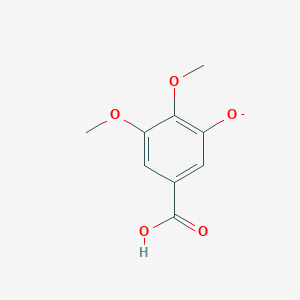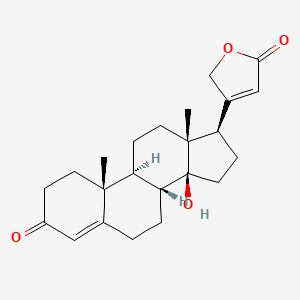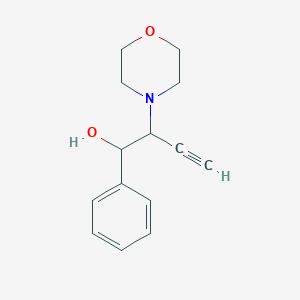![molecular formula C50H32N2 B13747789 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridoquinoline core substituted with fluorenyl and phenyl groups, which contribute to its distinctive chemical behavior and potential utility in advanced materials and chemical research.
Méthodes De Préparation
The synthesis of 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents (e.g., THF or 1,4-dioxane) and catalysts (e.g., palladium-based catalysts), play a crucial role in optimizing the yield and purity of the final product .
Analyse Des Réactions Chimiques
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its electronic properties.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the fluorenyl or phenyl groups .
Applications De Recherche Scientifique
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced organic materials, including polymers and molecular probes.
Biology: The compound’s unique structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with biological targets.
Industry: The compound’s properties are explored for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism by which 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline exerts its effects is primarily related to its ability to interact with specific molecular targets. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s electronic properties and reactivity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline include:
2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Known for its electroluminescent properties.
2,7-bis(9,9-didodecyl-2-(2,4-difluorophenyl)-fluoren)-fluorene: Used in electronic applications due to its electron-transporting capabilities.
2,7-bis(1H-benz[d]imidazol-2-yl)aryl-9H-fluorene derivatives: Noted for their fluorescence-emitting abilities
Propriétés
Formule moléculaire |
C50H32N2 |
|---|---|
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C50H32N2/c1-3-11-31(12-4-1)43-27-47(35-19-21-41-37(25-35)23-33-15-7-9-17-39(33)41)51-49-30-46-44(32-13-5-2-6-14-32)28-48(52-50(46)29-45(43)49)36-20-22-42-38(26-36)24-34-16-8-10-18-40(34)42/h1-22,25-30H,23-24H2 |
Clé InChI |
ARHBOHASBBCNLM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC6=C(C=C5C(=C4)C7=CC=CC=C7)N=C(C=C6C8=CC=CC=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)







![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)

![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
